1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole 1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 1083180-01-1
VCID: VC0039118
InChI: InChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-13(5)7-12-8/h6-7H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(C=N2)C
Molecular Formula: C10H17BN2O2
Molecular Weight: 208.068

1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole

CAS No.: 1083180-01-1

Cat. No.: VC0039118

Molecular Formula: C10H17BN2O2

Molecular Weight: 208.068

* For research use only. Not for human or veterinary use.

1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole - 1083180-01-1

Specification

CAS No. 1083180-01-1
Molecular Formula C10H17BN2O2
Molecular Weight 208.068
IUPAC Name 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole
Standard InChI InChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-13(5)7-12-8/h6-7H,1-5H3
Standard InChI Key YWYZQIGPEUQCSJ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(C=N2)C

Introduction

Chemical Identity and Structural Information

Basic Identification

1-Methyl-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-1H-imidazole is an organoboron compound containing an imidazole ring substituted with a pinacol boronic ester group. This compound is identified by the CAS registry number 1083180-01-1 and is characterized by the molecular formula C₁₀H₁₇BN₂O₂ . The compound features a 1-methylimidazole core structure with a tetramethyl-dioxaborolane (pinacol boronate) group attached at the 4-position of the imidazole ring.

Nomenclature and Alternative Names

The compound is known by several synonyms in chemical databases and literature:

  • 1-Methyl-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-1H-imidazole (primary name)

  • 1-Methylimidazole-4-boronic Acid Pinacol Ester

  • 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole

  • 1-METHYL-1H-IMIDAZOL-4-YLBORONIC ACID PINACOL ESTER

The IUPAC name specifically designates it as 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole, providing a systematic identification within chemical nomenclature systems .

Structural Identifiers

The compound possesses specific structural identifiers that enable precise identification and database referencing:

Identifier TypeValue
InChIInChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-13(5)7-12-8/h6-7H,1-5H3
InChIKeyYWYZQIGPEUQCSJ-UHFFFAOYSA-N
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN(C=N2)C
PubChem CID71128159

Physical and Chemical Properties

Basic Physical Properties

1-Methyl-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-1H-imidazole has a molecular weight of 208.07 g/mol . The compound typically exists as crystals at room temperature and standard pressure. While specific physical appearance information is limited in the available sources, related boronic ester compounds often appear as off-white to yellowish crystalline solids.

Thermodynamic and Physical Parameters

The compound possesses several important physicochemical parameters that determine its behavior in various environments and reactions:

PropertyValueDetermination Method
Molecular Weight208.07 g/molComputed
Boiling Point352.0±15.0 °CPredicted
Density1.05±0.1 g/cm³Predicted
pKa6.97±0.70Predicted

These properties, though largely predicted rather than experimentally determined, provide useful information about the compound's physical characteristics and behavior in solution .

Structural Characteristics

The molecule contains several functional groups that influence its reactivity and applications:

  • An imidazole ring with methylation at the N1 position

  • A pinacol boronic ester group at the C4 position of the imidazole ring

  • A boronate ester functional group that can serve as a reactive handle for further transformations

The presence of the boronic ester group makes this compound particularly valuable as a building block in various coupling reactions, especially palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.

Applications in Chemical Research and Medicinal Chemistry

Role in Synthetic Chemistry

Analytical Characterization

The compound can be characterized using standard analytical techniques applicable to organic compounds:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B NMR)

  • Mass Spectrometry

  • Infrared Spectroscopy

  • X-ray Crystallography (for solid-state structure)

  • Elemental Analysis

These techniques provide comprehensive structural confirmation and purity assessment, which are essential for research applications requiring high-quality reagents.

Comparative Analysis with Related Compounds

1-Methyl-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-1H-imidazole belongs to a broader family of borylated heterocycles that share similar structural features and applications. Related compounds include:

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, which differs only in the heterocyclic core (pyrazole instead of imidazole) .

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, which contains a saturated heterocyclic ring rather than an aromatic one .

These structural analogs often exhibit similar reactivity patterns in synthetic applications but may show differences in biological activity and physicochemical properties due to variations in their electronic and steric properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator